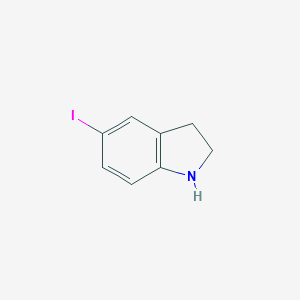

5-Iodoindoline

Descripción general

Descripción

5-Iodoindoline is an organic compound belonging to the indoline family, characterized by the presence of an iodine atom at the fifth position of the indoline ring Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoindoline can be achieved through several methods, including:

Halogenation of Indoline: This method involves the direct iodination of indoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Cyclization Reactions: Another approach involves the cyclization of 2-iodoaniline with ethylene glycol in the presence of a strong acid catalyst like sulfuric acid. This method provides a straightforward route to this compound with high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodoindoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole derivatives.

Reduction Reactions: Reduction of the iodine atom can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Reactions are performed in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.

Reduction: Reactions are conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere conditions.

Major Products:

Substitution Reactions: Products include azidoindoline, cyanoindoline, and thioureidoindoline.

Oxidation Reactions: Products include indole-2-carboxylic acid and other indole derivatives.

Reduction Reactions: Products include indoline and its derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1. Antibiofilm Activity Against Multidrug-Resistant Bacteria

5-Iodoindoline exhibits potent antimicrobial activity against Acinetobacter baumannii, a notorious multidrug-resistant bacterium. Research indicates that it can swiftly inhibit bacterial growth, biofilm formation, and motility. The compound was shown to induce rapid cell death through mechanisms involving cell membrane damage and the production of reactive oxygen species (ROS) . In comparative studies, this compound demonstrated effectiveness similar to established antibiotics, suggesting its potential as an alternative treatment in clinical settings.

2. Broad-Spectrum Antimicrobial Effects

Beyond A. baumannii, this compound has shown efficacy against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In vitro studies revealed that it could significantly reduce the viability of these organisms within hours of treatment . The compound's mechanism appears to involve disrupting cellular integrity and inducing oxidative stress.

Nematicidal Applications

1. Control of Plant-Parasitic Nematodes

This compound has been investigated for its nematicidal properties, particularly against Bursaphelenchus xylophilus and Meloidogyne incognita. Studies indicate that it induces significant mortality in nematodes by causing vacuolization and a form of non-apoptotic cell death known as methuosis . The compound acts by binding to specific receptors in nematodes, disrupting their physiological functions and leading to death.

2. Ecological Safety

Notably, this compound has been reported as non-toxic to certain plant species, making it a promising candidate for eco-friendly pest control strategies . Its ability to target nematodes without harming beneficial plants positions it as a viable option for sustainable agriculture.

Therapeutic Potential

1. Drug Development

The molecular structure of this compound allows for modifications that may enhance its pharmacological properties. Its interactions with glutamate-gated chloride channels (GluCl) suggest potential applications in developing new drugs targeting neurological disorders or parasitic infections . Ongoing research aims to elucidate the full scope of its medicinal properties, including analgesic and anti-inflammatory effects.

2. Molecular Docking Studies

Recent molecular docking analyses have shown that this compound binds effectively to GluCl receptors, which could inform the design of novel therapeutics targeting similar pathways . Its binding affinity indicates that it may serve as a lead compound for further drug development.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Iodoindoline involves its interaction with cellular targets, leading to the disruption of essential biological processes. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to molecular targets. Key pathways affected by this compound include:

Enzyme Inhibition: The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Ion Channel Modulation: this compound can modulate ion channels, affecting cellular ion homeostasis and leading to cell death.

Comparación Con Compuestos Similares

5-Bromoindoline: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity.

5-Chloroindoline: Contains a chlorine atom and is less reactive compared to 5-Iodoindoline.

5-Fluoroindoline: Features a fluorine atom and is known for its unique electronic properties.

Uniqueness of this compound: The presence of the iodine atom in this compound imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, making this compound a valuable compound in various research and industrial applications.

Actividad Biológica

5-Iodoindoline, a halogenated indole derivative, has garnered significant attention in recent research due to its diverse biological activities, particularly in the fields of nematicidal and antimicrobial applications. This article discusses the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various organisms, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various organisms. Research has demonstrated that this compound interacts with the glutamate-gated chloride channel (GluCl), which is critical for the neuromuscular function of nematodes. This interaction leads to significant phenotypic changes and ultimately induces cell death via a non-apoptotic pathway known as methuosis.

Key Findings:

- Nematicidal Activity : this compound exhibited potent nematicidal effects against Bursaphelenchus xylophilus and Meloidogyne incognita, with complete mortality observed at concentrations as low as 4 µg/mL .

- Mechanism of Death : The compound induces giant vacuole formation in nematodes, leading to methuotic cell death rather than typical apoptotic pathways .

Efficacy Against Pathogens

This compound has also shown promising results against various bacterial strains, highlighting its potential as an antimicrobial agent. Studies have indicated that it can inhibit biofilm formation and reduce virulence factors in pathogenic bacteria.

Antimicrobial Activity:

- Biofilm Inhibition : this compound significantly inhibited biofilm formation by Agrobacterium tumefaciens, demonstrating its potential in agricultural applications .

- Broad-Spectrum Activity : It has been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing varying degrees of effectiveness .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against different organisms:

| Compound | Target Organism | Effective Concentration | Mechanism of Action |

|---|---|---|---|

| This compound | Bursaphelenchus xylophilus | 4 µg/mL | Induces methuosis via GluCl interaction |

| This compound | Meloidogyne incognita | 4 µg/mL | Induces methuosis via GluCl interaction |

| This compound | Agrobacterium tumefaciens | Variable | Inhibits biofilm formation |

| Abamectin | Bursaphelenchus xylophilus | 0.5 µg/mL | GluCl agonist |

Case Studies

- Nematicidal Study : A study conducted on the efficacy of this compound against B. xylophilus reported a significant reduction in nematode survival rates and reproductive capabilities at concentrations as low as 0.05 mM. Microscopic analysis revealed vacuole formation indicative of methuosis .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound was shown to effectively reduce biofilm formation in A. tumefaciens, suggesting its utility in managing plant pathogens .

Propiedades

IUPAC Name |

5-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADZERKEXPUPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of structural modifications on the crystal packing of 5-Iodoindoline derivatives?

A1: The two research articles highlight how seemingly small structural changes in this compound derivatives can significantly impact their crystal packing. For instance, in "1-Ethyl-5-iodoindoline-2,3-dione" [], the presence of an ethyl group leads to the formation of two distinct molecules within the asymmetric unit, differing in planarity. These molecules arrange themselves in a layer-like structure stabilized by C—H⋯O hydrogen bonds and I⋯O interactions []. Conversely, "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [] exhibits a planar iodoindoline ring system due to the presence of a 3-chlorobenzyl group. This modification leads to π–π stacking interactions between the iodoindoline rings in the crystal structure [].

Q2: Can you elaborate on the structural characterization of the this compound derivatives discussed in the articles?

A2: Both articles provide detailed structural characterization of the investigated this compound derivatives. "1-Ethyl-5-iodoindoline-2,3-dione" [] with the molecular formula C10H8INO2, displays a distinct layer-like arrangement in its crystal structure. "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [], represented by the molecular formula C15H9ClINO2, shows a planar iodoindoline ring system with a specific dihedral angle relative to the 3-chlorobenzyl substituent []. While both articles focus primarily on X-ray crystallography for structural analysis, further spectroscopic data, such as NMR and IR, would be beneficial for a comprehensive characterization of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.